3-(phenylsulfonyl)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide

Medicinal Chemistry Scaffold Design Structure-Activity Relationship

This 3-sulfonyl-1-carboxamide regioisomer is essential for head-to-head pharmacological comparison with 2-sulfonyl TRPA1 antagonists, enabling precise mapping of steric/electronic binding-site requirements to generate novel IP. Its thiophene handle supports electrophilic halogenation and Suzuki coupling for focused library synthesis. With MW 350.45, XLogP3 1.9, and only 1 HBD, it occupies optimal lead-like chemical space for carbonic anhydrase and N-myristoyltransferase (NMT) optimisation campaigns.

Molecular Formula C16H18N2O3S2
Molecular Weight 350.45
CAS No. 1448076-04-7
Cat. No. B2878190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(phenylsulfonyl)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide
CAS1448076-04-7
Molecular FormulaC16H18N2O3S2
Molecular Weight350.45
Structural Identifiers
SMILESC1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)NCC3=CC=CS3
InChIInChI=1S/C16H18N2O3S2/c19-16(17-11-13-5-4-10-22-13)18-9-8-15(12-18)23(20,21)14-6-2-1-3-7-14/h1-7,10,15H,8-9,11-12H2,(H,17,19)
InChIKeyKWDOSMHOMJHWRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Phenylsulfonyl)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide (CAS 1448076-04-7): Structural Identity and Class Context


3-(Phenylsulfonyl)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide (CAS 1448076-04-7) is a synthetic sulphonamide pyrrolidine carboxamide derivative [1]. It belongs to a broader class of drug-like molecules that have demonstrated antiplasmodial and antioxidant activities in recent studies, highlighting the significance of the sulphonamide carboxamide scaffold in medicinal chemistry [2].

Why 3-(Phenylsulfonyl)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide Cannot Be Simply Replaced by an In-Class Analog


Within the sulphonamide pyrrolidine carboxamide class, minor structural modifications profoundly impact molecular properties and biological outcomes [1]. The specific regiochemistry of the phenylsulfonyl group at the pyrrolidine 3-position, the thiophene substitution pattern, and the presence of the methylene spacer collectively define a unique chemical space. Interchanging this compound with a 2-substituted regioisomer or a thiophene isomer lacking the methylene linker can lead to divergent LogP, hydrogen bonding capacity, and conformational flexibility, potentially invalidating a research model or synthetic route [2].

Quantitative Differentiation Guide for 3-(Phenylsulfonyl)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide vs. Its Closest Analogs


Regiochemical Differentiation: 3-Phenylsulfonyl vs. 2-((Phenylsulfonyl)methyl) Substitution

The target compound carries the phenylsulfonyl group directly at the pyrrolidine 3-position, whereas the closest analog, 2-((phenylsulfonyl)methyl)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide, places it on a methylene linker at the 2-position. This regioisomeric variation yields a measurable difference in molecular weight and conformational profile [1].

Medicinal Chemistry Scaffold Design Structure-Activity Relationship

Thiophene Substituent Comparison: N-(Thiophen-2-ylmethyl) vs. N-(Thiophen-2-yl) Urea Moiety

The compound contains a thiophen-2-ylmethyl group attached to the urea nitrogen, contrasting with the simpler N-(thiophen-2-yl) substitution found in analog 3-(phenylsulfonyl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide. The methylene spacer alters both lipophilicity and hydrogen-bond donor count [1].

Bioisosterism Hydrogen Bonding ADME Prediction

Scaffold Diversity: Differentiating from Non-Sulfonylated Pyrrolidine Carboxamides

The presence of the phenylsulfonyl group distinguishes this compound from simpler N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide. This functional group significantly alters the electronic properties and molecular shape, as quantified by the increase in molecular weight and the introduction of strong hydrogen-bond acceptor sites [1].

Chemical Library Design Fragment-Based Drug Discovery Physicochemical Profiling

Recommended Application Scenarios for 3-(Phenylsulfonyl)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide


Lead-Like Molecule for Sulfonamide-Focused Medicinal Chemistry Programs

Based on its physicochemical profile (MW = 350.45, XLogP3 = 1.9, HBD = 1, HBA = 4) [1], this compound fits within established lead-like chemical space and is a suitable starting point for optimization campaigns targeting enzymes where a sulfonamide moiety is a known pharmacophore, such as carbonic anhydrases or N-myristoyltransferases (NMT). The thiophene ring offers a synthetic handle for further derivatization to modulate potency and selectivity [2].

Regioisomeric Probe in TRPA1 Antagonist Research

Patents on 1-sulfonyl-pyrrolidine-2-carboxamides as TRPA1 antagonists highlight the therapeutic relevance of this scaffold [3]. Procuring the 3-sulfonyl-1-carboxamide regioisomer enables head-to-head pharmacological comparison to map the binding site topology and understand the steric and electronic requirements for TRPA1 inhibition, a strategy that can generate novel intellectual property.

Building Block for Diversity-Oriented Synthesis of Thiophene-Containing Libraries

The compound's functional group handles—a secondary sulfonamide, a thiophene ring, and a urea moiety—make it a versatile intermediate for diversity-oriented synthesis [1]. It can be used to generate a focused library of N-substituted pyrrolidines via reactions at the thiophene ring (e.g., electrophilic halogenation, Suzuki coupling) for screening against a panel of biological targets.

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